2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one
Description
2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a bromophenyl ethanone moiety, which contributes to its unique chemical properties.
Properties
IUPAC Name |
2-[(2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4OS/c25-18-12-10-17(11-13-18)21(30)15-31-24-26-20-9-5-4-8-19(20)23-27-22(28-29(23)24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCIBROBQZYVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl moiety, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have highlighted the potential of triazoloquinazolines as anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. A study demonstrated that specific thioderivatives of quinazoline and triazoloquinazoline exhibited significant cytotoxic effects against leukemia and breast cancer cells, with inhibition rates ranging from 31.50% to 47.41% . These findings suggest that modifications to the triazoloquinazoline structure can enhance its anticancer properties.
Antimicrobial Properties
The compound's thioether moiety contributes to its antimicrobial activity. Research indicates that triazoloquinazolines possess antibacterial and antifungal properties. For example, compounds with similar structures have been found to exhibit effective inhibition against fungal pathogens and bacteria such as Streptococcus and Escherichia coli . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
Drug Development
The structure-activity relationship (SAR) studies of triazoloquinazolines have provided insights into their pharmacological profiles. Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of these compounds based on their chemical structure . This approach aids in optimizing lead compounds for drug development.
Agricultural Applications
Fungicidal Activity
Triazoloquinazolines are also being explored for their potential as fungicides. Their ability to inhibit fungal growth makes them suitable candidates for agricultural applications, particularly in controlling plant diseases caused by fungal pathogens . The compound's efficacy can be enhanced through formulation adjustments or by combining it with other agrochemicals.
Material Science Applications
Synthesis of Novel Materials
The unique chemical properties of triazoloquinazolines allow for their use in synthesizing novel materials with specific functionalities. For example, these compounds can be incorporated into polymer matrices to develop materials with enhanced thermal stability or electrical conductivity . Such materials have potential applications in electronics and nanotechnology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antypenko et al. (2016) | Anticancer Activity | Thioderivatives showed up to 47.41% inhibition on cancer cell lines. |
| Geffken et al. (2008) | Antifungal Activity | Demonstrated significant efficacy against plant pathogenic fungi. |
| QSAR Analysis | Drug Development | Provided predictive models for anticancer activity based on structural features. |
Mechanism of Action
The mechanism of action of 2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with the active site of the enzyme is crucial for its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds also feature the triazoloquinazoline core and have shown similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and have been investigated as CDK2 inhibitors.
Uniqueness
2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of the bromophenyl ethanone moiety. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one is a member of the triazoloquinazoline family, which has been recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates the presence of a triazoloquinazoline core , a benzyl group, and a bromophenyl substituent. The unique arrangement of these functional groups contributes to its biological activity.
Target Interactions
The primary target for this compound is believed to be Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts cell cycle progression, particularly affecting the transition from the G1 phase to the S phase, which is critical for cell proliferation.
Biochemical Pathways
The inhibition of CDK2 leads to significant cytotoxic effects against various cancer cell lines. The compound's interaction with CDK2 is supported by in silico studies that demonstrate favorable pharmacokinetic properties, enhancing its potential as an anticancer agent .
Anticancer Activity
Several studies have evaluated the anticancer properties of triazoloquinazolines, including our compound. Notable findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic activity against multiple cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer). IC50 values reported range from 2.44 to 9.43 μM , indicating potent activity against these cell lines .
- Comparative Studies : When compared with other derivatives in the triazoloquinazoline family, this compound shows enhanced binding affinity to DNA and effective inhibition of topoisomerase II (Topo II), which is crucial for DNA replication and repair .
Mechanistic Insights
Research indicates that the presence of specific substituents on the triazoloquinazoline core can significantly influence biological activity. For instance:
- Substituting with a trifluoromethyl group has been shown to enhance cytotoxicity by increasing hydrophobic interactions with target receptors .
- The structural variations among different derivatives lead to varied biological outcomes, emphasizing the importance of molecular design in drug development.
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 6.29 | CDK2 Inhibition |
| Cytotoxicity | HCT-116 | 2.44 | Topo II Inhibition |
| Antifungal Activity | Various Fungal Strains | Not Specified | Growth Inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing 2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one?
Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Triazoloquinazoline Formation : React 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol under reflux, followed by acidification to yield the triazoloquinazoline core .
Sulfanyl Group Introduction : Treat the intermediate with benzyl thiol in glacial acetic acid under oxidative conditions (e.g., H₂O₂) to introduce the sulfanyl moiety .
Ketone Functionalization : Couple the sulfanyl intermediate with 4-bromophenylacetyl chloride via nucleophilic substitution or thiol-ene reactions .
Key Considerations :
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm fused-ring planarity and hydrogen-bonding interactions (e.g., N–H⋯O), as demonstrated for analogous triazoloquinazolines .
- Spectroscopic Techniques :
- Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., m/z ~520 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Data Analysis :
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Methodological Answer :
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
Q. How can contradictions in biological activity data be resolved?
Methodological Answer :
- Case Study : If cytotoxicity results conflict across studies (e.g., varying LC₅₀ values in Daphnia magna):
- Reproducibility Checks : Standardize assay conditions (e.g., exposure time, temperature) .
- Purity Validation : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
- Dose-Response Curves : Use non-linear regression (e.g., GraphPad Prism) to calculate accurate EC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
